3-Bromo-1H-indol-5-amine hydrochloride

Medicinal Chemistry Formulation Science Assay Development

Researchers targeting HER kinase inhibitors face lengthy syntheses and solubility issues. 3-Bromo-1H-indol-5-amine hydrochloride (CAS 2918779-63-0) solves both: - Validated key precursor: Direct precursor for pan-HER-IN-1 (EGFR IC50 0.38 nM; Tang et al. 2022). - Orthogonal diversification: 3-Br for Suzuki coupling; 5-NH₂ for amidation/reductive amination. - Pre-formed HCl salt: Enhanced aqueous solubility for simplified IP/IV formulation. Reliable supply with documented analytical data.

Molecular Formula C8H8BrClN2
Molecular Weight 247.52 g/mol
Cat. No. B8250047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indol-5-amine hydrochloride
Molecular FormulaC8H8BrClN2
Molecular Weight247.52 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=CN2)Br.Cl
InChIInChI=1S/C8H7BrN2.ClH/c9-7-4-11-8-2-1-5(10)3-6(7)8;/h1-4,11H,10H2;1H
InChIKeyMXGPMIHNHDFNCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indol-5-amine HCl: Kinase Inhibitor Precursor


3-Bromo-1H-indol-5-amine hydrochloride (CAS: 2918779-63-0) is a brominated indole derivative supplied as a hydrochloride salt. The compound features a bromine atom at the 3-position of the indole ring and a primary amine group at the 5-position . This specific substitution pattern positions it as a privileged intermediate in medicinal chemistry, particularly as a precursor for designing kinase inhibitors and other bioactive molecules [1].

Why 3-Bromo-1H-indol-5-amine HCl Is Unique


The precise substitution pattern of 3-bromo-1H-indol-5-amine hydrochloride dictates its unique reactivity and biological utility. The 3-bromo group enables specific cross-coupling reactions, such as Suzuki-Miyaura couplings [1], while the 5-amine serves as a critical nucleophilic handle for forming amide or amine linkages. Substituting this compound with a different halogen, a regioisomer (e.g., 5-bromo-1H-indol-3-amine), or an analog lacking either functional group can lead to divergent synthetic pathways, altered physicochemical properties, and a loss of the validated pharmacophoric value demonstrated in key inhibitor designs [2].

3-Bromo-1H-indol-5-amine HCl: Key Differentiators


Hydrochloride Salt: Improved Solubility and Stability

The hydrochloride salt form of 3-bromo-1H-indol-5-amine is specifically synthesized to overcome the moderate to poor aqueous solubility characteristic of the free base . While quantitative solubility data (e.g., mg/mL in water or buffer) for the hydrochloride versus the free base is not directly provided in the referenced sources, the salt formation is a standard and well-understood chemical strategy to increase polarity and thus enhance water solubility . This directly impacts handling in aqueous biological assays and synthetic protocols.

Medicinal Chemistry Formulation Science Assay Development

Regioisomeric Specificity for Pan-HER Inhibition

The 3-bromo-1H-indol-5-amine scaffold is a direct precursor for the irreversible, orally active pan-HER inhibitor known as pan-HER-IN-1 (Compound C5). This inhibitor demonstrates sub-nanomolar to low nanomolar IC50 values against key members of the HER family (EGFR: 0.38 nM; HER4: 1.6 nM; EGFRL858R/T790M/C797S: 2.2 nM; HER2: 3.5 nM) [1]. The amine at the 5-position is essential for the formation of the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine core, a validated molecular skeleton for developing potent inhibitors [1]. A regioisomer like 5-bromo-1H-indol-3-amine would not yield the same validated core structure.

Kinase Inhibition Oncology Drug Discovery

Bromine Substitution Boosts Src Kinase Potency

In a study evaluating N-benzyl-indole-3-imine and amine derivatives against pp60c-Src tyrosine kinase, the introduction of a bromine substituent at the 5-position of the indole ring consistently enhanced potency [1]. While the study focused on N-benzyl derivatives, it provides strong class-level evidence that a bromine substitution on the indole core is beneficial for Src kinase inhibition. An optimized amine derivative from this series exhibited an IC50 of 4.69 µM [1]. This data supports the value of a brominated indole scaffold, like the target compound, for developing kinase inhibitors.

Kinase Inhibition Cancer Research SAR Studies

Synthetic Versatility from Orthogonal Reactive Sites

The 3-bromo substituent on the indole ring is highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely used to functionalize the indole core [1]. While 3-bromoindoles in general are effective partners in these reactions, the presence of a free 5-amine group offers a secondary, orthogonal reactive handle that is absent in simpler 3-bromoindoles or in analogs with a different amine orientation. This allows for sequential and site-selective functionalization without the need for extensive protecting group strategies.

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

3-Bromo-1H-indol-5-amine HCl: Drug Discovery Applications


Potent and Selective Pan-HER Inhibitors

As demonstrated by Tang et al. (2022), 3-bromo-1H-indol-5-amine is the essential building block for constructing the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold, which yielded pan-HER-IN-1 with exceptional potency against multiple HER kinases (EGFR IC50 = 0.38 nM) [1]. Researchers focusing on oncology targets within the HER family should prioritize this specific amine for synthesizing and optimizing novel clinical candidates, leveraging the established SAR and synthetic routes.

Kinase Inhibitor Library via Divergent Synthesis

The compound's orthogonal 3-bromo and 5-amine functionalities enable a 'mix-and-match' approach to library synthesis. The 3-bromo group can be diversified via Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups, while the 5-amine can be functionalized through amide coupling or reductive amination [1]. This strategy is ideal for hit-to-lead programs where rapid exploration of chemical space around a bromoindole core is required to improve potency and selectivity for kinase targets like Src [2].

Formulation-Ready Intermediate for In Vivo Studies

When scaled for in vivo experiments, the hydrochloride salt form offers a distinct advantage over the free base. Its enhanced aqueous solubility can simplify formulation for intraperitoneal (IP) or intravenous (IV) dosing in animal models [1]. Procuring the pre-formed hydrochloride salt mitigates the need for in-house salt formation and solubility optimization steps, accelerating the transition from in vitro hits to in vivo proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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